2,2-Difluorocyclopropane-1-carboxamide

Description

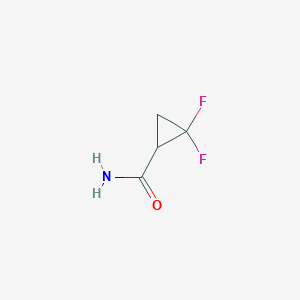

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorocyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQGOZCVNSMHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107872-84-4 | |

| Record name | 2,2-difluorocyclopropane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,2 Difluorocyclopropane 1 Carboxamide

Ring-Opening Reactions of the 2,2-Difluorocyclopropane Unit

The presence of geminal fluorine atoms significantly influences the reactivity of the cyclopropane (B1198618) ring. It introduces approximately 5 kcal/mol of additional ring strain per fluorine atom and weakens the distal C–C bond (the bond opposite the CF2 group) by 8–10 kcal/mol. masterorganicchemistry.com This inherent strain and electronic perturbation make the ring susceptible to cleavage under various conditions, serving as a versatile precursor for a range of fluorinated organic structures. masterorganicchemistry.com

Acid-Catalyzed Ring-Opening Mechanisms and Products

Under acidic conditions, particularly with Lewis acids, the 2,2-difluorocyclopropane unit can undergo ring-opening. The reaction is often initiated by the activation of a C-F bond by the Lewis acid, which facilitates the cleavage of the weakened distal C-C bond to form a fluoroallyl cation intermediate. nuph.edu.uarsc.orgrsc.org This reactive cation is then trapped by available nucleophiles.

For instance, in a reaction analogous to what would be expected for 2,2-difluorocyclopropane-1-carboxamide, gem-difluorinated cyclopropanes react with electron-rich arenes and allylsilanes in the presence of a Lewis acid catalyst to yield fluoroallylic products. rsc.orgrsc.org The mechanism involves the Lewis acid assisting in the departure of a fluoride (B91410) ion, leading to ring-opening and the formation of the stabilized cation, which then undergoes a Friedel-Crafts-type reaction with the nucleophile.

Similarly, Brønsted acids can catalyze the ring-opening of activated cyclopropanes, including those with keto-acceptor groups, in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP). google.com This method is effective with a wide range of nucleophiles, such as arenes, indoles, azides, and alcohols. google.com For derivatives like 2,2-difluorocyclopropyl ketones, acids such as HBr can mediate a ring-opening addition reaction, cleaving the distal bond to form 3-bromo-2,2-difluoropropyl ketones in excellent yields. masterorganicchemistry.com

Table 1: Examples of Acid-Catalyzed Ring-Opening Reactions of gem-Difluorocyclopropane Derivatives This table presents data from analogous reactions involving gem-difluorocyclopropane structures to illustrate the expected reactivity.

| Cyclopropane Substrate | Acid Catalyst | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Aryl-substituted gem-difluorocyclopropane | Sn(OTf)₂ | Electron-rich arenes | Fluoroallylic arene | rsc.orgrsc.org |

| Aryl-substituted gem-difluorocyclopropane | Sn(OTf)₂ | Allylsilanes | Fluoroallylic silane | rsc.orgrsc.org |

| 2,2-Difluorocyclopropyl ketone | HBr | Br⁻ | 3-Bromo-2,2-difluoropropyl ketone | masterorganicchemistry.com |

| Donor-acceptor cyclopropane | TfOH (cat.) | Indoles | Ring-opened indole adduct | google.com |

Nucleophilic Attack and Ring Cleavage Transformations

Direct nucleophilic attack on the cyclopropane ring is less common without prior activation. However, the ring can be opened by nucleophiles following an initial activation step. In many transition-metal-catalyzed processes (discussed in 3.1.3), the final step involves the capture of a metal-complexed intermediate by a nucleophile.

Furthermore, donor-acceptor cyclopropanes, a class of compounds to which this compound belongs, are known to undergo ring-opening reactions with various nucleophiles. The presence of both donor (the cyclopropyl (B3062369) ring) and acceptor (carboxamide and CF2 groups) substituents weakens the bond between the substituted carbons, making it susceptible to cleavage. ic.ac.uk

Transition-Metal-Catalyzed Ring-Opening Processes

Transition metals, particularly palladium, are highly effective at catalyzing the ring-opening of gem-difluorocyclopropanes. These reactions often proceed through a sequence of C-C bond activation (oxidative addition), β-fluoride elimination, and subsequent coupling with a nucleophile, providing access to valuable 2-fluoroallyl compounds. wikipedia.org

Palladium-catalyzed reactions have been developed for the cross-coupling of gem-difluorocyclopropanes with a diverse array of partners, including:

Indoles : A Pd-catalyzed reaction with indoles proceeds under base-free conditions to produce 2-fluoroallylindoles with high regioselectivity and functional group tolerance. beilstein-journals.org

Sodium Arylsulfinates : This coupling yields (Z)-selective 2-fluoroallylic sulfones. The protocol is robust and has been applied to the late-stage modification of bioactive molecules. wikipedia.org

Arylsilanes : In a Hiyama-type cross-coupling, arylsilanes can be used to form linear 2-fluoroallylic scaffolds with high Z-selectivity. ucla.edu

Malonates and β-keto esters : Soft carbon nucleophiles like malonates readily couple with gem-difluorocyclopropanes in the presence of a palladium catalyst and a bulky N-heterocyclic carbene (NHC) ligand to give β-fluoroalkenes. nuph.edu.ua

Rhodium catalysts have also been employed, enabling different modes of reactivity, such as carbofluorination of alkenes where the gem-difluorocyclopropane acts as an allyl surrogate. nuph.edu.uanrochemistry.com

Table 2: Transition-Metal-Catalyzed Ring-Opening Cross-Coupling Reactions This table presents data from analogous reactions involving gem-difluorocyclopropane structures to illustrate the expected reactivity.

| Catalyst/Ligand | Coupling Partner | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Indoles | 2-Fluoroallylindoles | High regioselectivity | beilstein-journals.org |

| Pd₂(dba)₃ / Xantphos | Sodium arylsulfinates | (Z)-2-Fluoroallylic sulfones | Z-selective | wikipedia.org |

| Pd(OAc)₂ / PPh₃ | Arylsilanes | (Z)-2-Fluoroallylic arenes | Z-selective | ucla.edu |

| Pd₂(dba)₃ / IHept | Malonates | β-Fluoroalkenes | Linear selective | nuph.edu.ua |

| [Rh(cod)Cl]₂ / Ligand | Alkenes | Allylic carbofluorination products | - | nrochemistry.com |

Photoredox-Catalyzed Ring-Opening and Functionalization Reactions

Visible-light photoredox catalysis provides a mild and efficient pathway for the activation and ring-opening of gem-difluorocyclopropanes. The general mechanism involves a single-electron transfer (SET) from the cyclopropane to an excited photocatalyst, generating a cyclopropane radical cation intermediate. researchgate.net This intermediate is highly reactive and readily undergoes C-C bond cleavage.

A notable example is the regioselective 1,3-alkoxypyridylation of gem-difluorocyclopropanes. In this process, the generated radical cation is captured by an alcohol nucleophile, leading to ring-opening and the formation of a benzylic radical. This radical is then trapped by a pyridyl radical anion, generated from the reduction of 4-cyanopyridine by the reduced photocatalyst, to yield the 1,3-difunctionalized product. researchgate.net

Another photoredox-catalyzed transformation is the dioxygenation of gem-difluorocyclopropanes with alcohols. This reaction is significant because it retains both fluorine atoms, producing valuable α,α-difluorinated-1,3-diethers. Mechanistic studies suggest a radical-mediated process that involves a concerted SN2-like ring-opening functionalization. researchgate.netoup.com

Thermal and Base-Catalyzed Decomposition Pathways

Thermal activation can induce rearrangement of gem-difluorocyclopropanes, particularly those bearing an adjacent unsaturated group, such as a vinyl substituent. The substitution with fluorine atoms lowers the activation energy required for these rearrangements compared to their non-fluorinated counterparts. masterorganicchemistry.comresearchgate.net The reaction proceeds via a homolytic cleavage of the weakened distal C1-C3 bond, forming a diradical intermediate which then rearranges. masterorganicchemistry.com For example, 2,2-difluoro-1-vinylcyclopropane undergoes a thermal vinylcyclopropane rearrangement (VCPR) to afford a difluorinated cyclopentene. researchgate.netnih.gov This rearrangement is often highly regioselective. masterorganicchemistry.com

Base-catalyzed decomposition pathways are less systematically documented. Strong basic conditions can lead to degradation of the molecule. For instance, treatment of structurally similar gem-difluorocyclopropenes with bases like K2CO3 or NaOH in methanol resulted in decomposition into unidentifiable mixtures. nuph.edu.ua This suggests that strong bases may promote elimination of HF or other complex decomposition pathways rather than clean ring-opening reactions. However, the generation of difluorocarbene from halodifluoromethanes using strong bases like metal alkoxides is a well-known process, indicating the potential for base-induced transformations at the CF2 unit under specific conditions. nih.gov

Chemical Transformations of the Carboxamide Functional Group

The carboxamide group of this compound is expected to undergo transformations typical for primary amides, although its reactivity may be modulated by the strong electron-withdrawing nature of the adjacent difluorocyclopropyl ring.

Reduction to Amines: Primary amides can be reduced to primary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, as weaker reagents like sodium borohydride are ineffective. masterorganicchemistry.com The reaction converts the carbonyl group (C=O) into a methylene group (-CH2-), yielding (2,2-difluorocyclopropyl)methanamine. The mechanism involves nucleophilic attack of hydride on the carbonyl carbon, followed by elimination of a metal alkoxide species to form a reactive iminium ion, which is then rapidly reduced by a second equivalent of hydride.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. beilstein-journals.orgnrochemistry.com Treatment of this compound with bromine and a strong base (e.g., NaOH) would be expected to yield 1-amino-2,2-difluorocyclopropane. The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate under the reaction conditions affords the amine and carbon dioxide. beilstein-journals.org This reaction is known to proceed with retention of configuration at the migrating carbon. researchgate.net

Dehydration to Nitriles: The primary amide can be dehydrated to the corresponding nitrile, 2,2-difluorocyclopropane-1-carbonitrile. This transformation is achieved using a variety of dehydrating agents. Classic reagents include phosphorus pentoxide (P2O5) and thionyl chloride (SOCl2). researchgate.net More modern and milder methods utilize reagents such as phosphorus trichloride (PCl3) or triphenylphosphite (P(OPh)3) in the presence of a base like diethylamine.

Hydrolysis to Carboxylic Acid: Hydrolysis of the amide group, under either acidic or basic conditions, would yield 2,2-difluorocyclopropane-1-carboxylic acid. While this reaction is fundamental, the stability of the difluorocyclopropane ring under the required conditions is a critical consideration. As noted, strong basic conditions can lead to decomposition of the ring system. nuph.edu.ua However, the successful synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid via multi-step sequences that involve hydrolysis steps suggests that conditions can be found to selectively hydrolyze the amide without destroying the ring. researchgate.net

Table 3: Common Chemical Transformations of the Carboxamide Group

| Reaction Type | Typical Reagent(s) | Expected Product |

|---|---|---|

| Reduction | 1. LiAlH₄, ether; 2. H₂O | (2,2-Difluorocyclopropyl)methanamine |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 1-Amino-2,2-difluorocyclopropane |

| Dehydration | P₂O₅ or PCl₃/Et₂NH | 2,2-Difluorocyclopropane-1-carbonitrile |

| Hydrolysis | H₃O⁺ or OH⁻ (controlled conditions) | 2,2-Difluorocyclopropane-1-carboxylic acid |

Amide Bond Modifications and Derivatization Reactions

The carboxamide functional group in this compound is a key site for molecular derivatization, allowing for the introduction of diverse structural motifs. These modifications are crucial for altering the compound's physicochemical properties and for constructing more complex molecular architectures.

Standard amide bond formation protocols can be employed to synthesize N-substituted derivatives of this compound. The parent carboxylic acid, 2,2-difluorocyclopropane-1-carboxylic acid, can be activated and coupled with a variety of primary and secondary amines to yield the corresponding amides. Common activating agents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral amines are used.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, 2,2-difluorocyclopropanecarbonyl chloride, which readily reacts with amines to form the desired N-substituted carboxamides. This method is particularly effective for less nucleophilic amines. Research on the Friedel-Crafts reactions of this acyl chloride has shown its utility as a synthetic intermediate, although it can undergo unexpected ring-opening reactions with certain arenes. researchgate.net

Derivatization can also involve reactions at the nitrogen atom of the primary amide. For instance, N-alkylation can be achieved under basic conditions, although care must be taken to avoid competing reactions involving the cyclopropane ring. The synthesis of related N-acylimidazolidinone chiral auxiliaries has been reported, indicating that acylation at the nitrogen is a feasible modification pathway. beilstein-journals.org

The following table summarizes common derivatization reactions applicable to the amide group of this compound, based on established organic synthesis methodologies.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-2,2-difluorocyclopropane-1-carboxamide |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-Acyl-2,2-difluorocyclopropane-1-carboxamide |

| Hofmann Rearrangement | Br₂, NaOH/H₂O | 2,2-Difluorocyclopropan-1-amine |

| Dehydration | P₂O₅ or SOCl₂ | 2,2-Difluorocyclopropane-1-carbonitrile |

This table represents potential derivatization reactions based on general amide chemistry.

Reactivity of the Carboxamide Hydrogen Atoms

The two hydrogen atoms attached to the nitrogen of the primary carboxamide group are acidic and can be abstracted by a strong base. This deprotonation generates an amidate anion, a potent nucleophile that can participate in various substitution and addition reactions.

One of the key aspects of the reactivity of these hydrogen atoms is their ability to undergo hydrogen-deuterium (H/D) exchange in the presence of a deuterium source like D₂O, often under basic or acidic catalysis. wikipedia.org The rate of this exchange can provide valuable information about the electronic environment of the amide group and its solvent accessibility. nih.gov While specific studies on this compound are not prevalent, the principles of H/D exchange in primary amides are well-established. wikipedia.org

The acidity of the N-H protons is influenced by the electron-withdrawing nature of both the adjacent carbonyl group and the gem-difluorocyclopropyl ring. This enhanced acidity facilitates their removal and subsequent participation in reactions. For instance, the amidate can react with electrophiles at the nitrogen center.

Detailed Mechanistic Elucidation Studies

Understanding the reaction mechanisms of this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. Research in this area often involves a combination of experimental and computational approaches to map out the energetic landscapes of reaction pathways.

Investigation of Reaction Intermediates and Transition States

The reactions of gem-difluorocyclopropane derivatives can proceed through various intermediates, including carbocations, carbanions, and radicals. beilstein-journals.org The presence of the electron-withdrawing fluorine atoms significantly influences the stability of these intermediates.

Ring-opening reactions of the cyclopropane moiety are a prominent feature of this class of compounds. These reactions are often initiated by the formation of a carbocationic intermediate. For example, in the presence of a Lewis acid, the carbonyl oxygen of the carboxamide can be activated, facilitating the cleavage of a C-C bond in the cyclopropane ring to form a more stable, delocalized cationic species. Studies on the closely related 2,2-difluorocyclopropanecarbonyl chloride have shown that Friedel-Crafts acylation can lead to ring-opened products through the rearrangement of an initially formed acylium ion. researchgate.net This suggests that reactions involving the carboxamide derivative under acidic conditions could proceed via a similar 2,2-difluorocyclopropylmethyl cation intermediate, which is prone to rearrangement.

The stability of this cation is a subject of significant interest. The fluorine atoms can destabilize an adjacent carbocation through inductive effects. However, there can also be stabilizing effects through hyperconjugation with the C-F σ* orbitals.

Transition state analysis, though challenging to perform experimentally, is crucial for understanding reaction kinetics and selectivity. All chemical transformations proceed through a high-energy transition state, and enzymes, for example, function by stabilizing these transient structures. nih.gov For non-enzymatic reactions, the structure and energy of transition states are often probed using computational methods.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the reaction mechanisms of complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for calculating the geometries and energies of reactants, products, intermediates, and transition states. nih.gov

Theoretical modeling can be used to predict the feasibility of different reaction pathways by comparing their activation energies. For instance, computational studies on the stereomutation of 1,1-difluorocyclopropanes have indicated a preference for a disrotatory ring-opening to form a 2,2-difluorotrimethylene diradical intermediate. researchgate.net This intermediate is stabilized by the conjugation of the radical centers with the σ*-orbital of the C-F bonds. researchgate.net

In the context of this compound, computational models could be used to investigate:

The mechanism of ring-opening reactions: Comparing the energy barriers for homolytic (radical) versus heterolytic (ionic) C-C bond cleavage under various conditions.

The influence of the carboxamide group: Modeling how N-substitution or protonation of the amide affects the stability of the cyclopropane ring and the activation energy for its cleavage.

Transition state geometries: Elucidating the structure of transition states for derivatization reactions to predict stereochemical outcomes.

A study on the decomposition of the related 1-amino-2,2-difluorocyclopropane-1-carboxylic acid considered several possible mechanisms, including pathways involving halohydrin intermediates and concerted ring-opening/elimination steps, highlighting the complexity of reactions in this system. nih.gov Such computational approaches would be invaluable in mapping the reactive landscape of this compound.

The table below outlines key parameters that can be determined through computational modeling of reaction pathways for this compound.

| Parameter | Significance | Computational Method |

| Activation Energy (ΔG‡) | Determines reaction rate and feasibility. | Transition State Search (e.g., using DFT) |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic or endothermic. | Frequency Calculations on optimized geometries |

| Intermediate Stability | Helps identify the most likely reaction pathway. | Geometry Optimization and Energy Calculation |

| Transition State Geometry | Provides insight into the steric and electronic demands of the reaction. | Transition State Optimization |

This table represents typical parameters and methods used in the computational study of reaction mechanisms.

Applications of 2,2 Difluorocyclopropane 1 Carboxamide As a Versatile Synthetic Intermediate

A Gateway to Complex Fluorinated Organic Scaffolds

The inherent ring strain and the presence of two electron-withdrawing fluorine atoms make the cyclopropane (B1198618) ring of 2,2-difluorocyclopropane-1-carboxamide susceptible to various transformations, providing access to a diverse range of more complex fluorinated molecules.

Crafting Spiro- and Polycyclic Architectures

The difluorocyclopropane unit is a valuable synthon for the construction of spirocyclic compounds, which are characterized by two rings sharing a single atom. The synthesis of such compounds often involves the difluorocyclopropanation of exocyclic double bonds. While direct examples utilizing this compound are not extensively documented, the broader methodology of using difluorocarbene sources to create spirocyclic systems is well-established. For instance, the reaction of difluorocarbene with appropriate alkene precursors can lead to the formation of selectively fluorinated spiro compounds.

Furthermore, the strained ring of difluorocyclopropane derivatives can undergo ring-opening reactions, which can be strategically employed to construct polycyclic systems. These reactions can be initiated by various reagents and proceed through different mechanisms, including radical pathways. For example, radical-mediated ring-opening of methylenecyclopropanes followed by cyclization offers a pathway to dihydronaphthalene derivatives. beilstein-journals.org

Building Blocks for Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science. The 2,2-difluorocyclopropane moiety can serve as a precursor to various fluorinated heterocyclic systems. Cycloaddition reactions are a powerful tool in this regard. For example, gem-difluorocyclopropenes, which can be derived from difluorocyclopropanes, undergo [3+2]-cycloaddition reactions with azomethine ylides to produce novel fluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.netnih.gov This demonstrates the potential of the difluorocyclopropane core to be transformed into intricate heterocyclic scaffolds.

Additionally, intramolecular reactions of functionalized difluorocyclopropane derivatives can lead to the formation of heterocyclic rings. While specific examples starting from the carboxamide are scarce, the principle of using the cyclopropane ring as a linchpin for subsequent cyclizations is a recognized strategy in organic synthesis.

Fueling Innovation in Organic Synthesis Methodologies

The unique reactivity of 2,2-difluorocyclopropane derivatives has led to the development of new synthetic methods. A notable example is the unexpected ring-opening chemistry observed in Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride, a close analog of the corresponding carboxamide. Instead of the expected aryl 2,2-difluorocyclopropyl ketones, these reactions can yield aryl 3-chloro-3,3-difluoropropyl ketones through a rearrangement of the initially formed acylium ion. acs.orgnih.gov This ring-opening process is particularly efficient with less reactive arenes, offering a synthetically useful method for preparing these novel fluorinated ketones. acs.orgnih.gov

The regioselectivity of this ring-opening has been a subject of study, with highly reactive substrates like thiophene favoring the ring-intact product. nih.gov This tunable reactivity highlights the potential of difluorocyclopropane derivatives to participate in diverse chemical transformations, thereby expanding the toolkit of synthetic organic chemists.

Expanding Chemical Space Through Derivatization

This compound serves as a valuable starting point for the synthesis of a variety of functionalized difluorocyclopropanes, thereby enabling the exploration of new areas of chemical space. The carboxamide functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, which can then be further manipulated.

The synthesis of a library of difluorocyclopropane-containing building blocks, including amines, acids, nitriles, and alcohols, has been demonstrated, showcasing the versatility of this scaffold for drug discovery. researchgate.netnih.gov These functionalized derivatives can be incorporated into larger molecules, imparting the unique properties of the difluorocyclopropane moiety.

The table below illustrates some of the key derivatives of 2,2-difluorocyclopropane-1-carboxylic acid and their potential applications.

| Derivative | Potential Application |

| 2,2-Difluorocyclopropane-1-carboxylic acid | Starting material for further functionalization |

| Aryl 2,2-difluorocyclopropyl ketones | Intermediates in organic synthesis |

| Aryl 3-chloro-3,3-difluoropropyl ketones | Novel fluorinated building blocks |

| Fluorinated 3-azabicyclo[3.1.0]hexanes | Scaffolds for medicinal chemistry |

The ability to generate a diverse set of derivatives from a common precursor like this compound is crucial for systematically studying structure-activity relationships in drug discovery and for developing new materials with tailored properties.

Spectroscopic Characterization and Structural Analysis Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. psu.edu By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2,2-difluorocyclopropane-1-carboxamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for full structural verification. While direct, published experimental data for this specific compound is not widely available, a detailed prediction of its spectral characteristics can be made based on established principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide (-NH₂) and cyclopropyl (B3062369) ring protons. The two amide protons are chemically equivalent in an achiral solvent and would typically appear as a broad singlet between 5.0 and 8.0 ppm, a range characteristic for primary amides. nih.gov The three protons on the cyclopropane (B1198618) ring are chemically distinct and would exhibit complex splitting patterns due to both proton-proton (geminal and vicinal) and proton-fluorine coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four distinct carbon signals. The carbonyl carbon of the amide is expected to appear in the range of 165-175 ppm. The carbons of the cyclopropane ring will be significantly affected by the fluorine substituents. The CF₂ carbon would appear at a downfield chemical shift, typically between 105 and 115 ppm, and would be split into a triplet due to the two directly attached fluorine atoms (¹J-CF coupling). organicchemistrydata.org The CH and CH₂ carbons would also show splitting due to two-bond (²J-CF) and three-bond (³J-CF) coupling, respectively.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.com The two fluorine atoms in this compound are diastereotopic, meaning they are chemically non-equivalent. Consequently, they are expected to produce two separate signals. These signals would be split by each other in a geminal fluorine-fluorine coupling (²J-FF), and further split by the vicinal protons on the cyclopropane ring (³J-HF), resulting in a complex pattern described as an AB quartet of multiplets. The chemical shifts for gem-difluorocyclopropanes typically fall in the range of -130 to -160 ppm relative to CFCl₃. oup.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Coupling Constants (Hz) |

| ¹H | ~5.0 - 8.0 | br s | -NH ₂ | - |

| ¹H | ~2.0 - 2.5 | m | -CH -C=O | J-HH, J-HF |

| ¹H | ~1.5 - 2.0 | m | -CH ₂- | J-HH, J-HF |

| ¹³C | ~165 - 175 | t | C =O | ³J-CF |

| ¹³C | ~105 - 115 | t | C F₂ | ¹J-CF ≈ 280-300 |

| ¹³C | ~20 - 30 | t | C H-C=O | ²J-CF |

| ¹³C | ~15 - 25 | t | C H₂ | ³J-CF |

| ¹⁹F | ~ -130 to -160 | ABq, m | CF ₂ | ²J-FF, ³J-HF |

Note: This table represents predicted data based on general spectroscopic principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. pressbooks.pub

For this compound (C₄H₅F₂NO), the nominal molecular weight is 121 Da, and the monoisotopic mass is approximately 121.0339 Da. In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 121.

The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of amides and strained rings:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring is a common pathway for amides. This could result in the formation of the [C₃H₃F₂]⁺ ion (m/z 77) and a neutral CONH₂ radical, or the formation of the [CONH₂]⁺ ion (m/z 44). The latter is often a prominent peak in the mass spectra of primary amides.

Loss of Amine Radical: Cleavage of the C-N bond can lead to the formation of an acylium ion [C₄H₃F₂O]⁺ at m/z 105.

Ring Fragmentation: The strained difluorocyclopropane ring can undergo fragmentation, potentially through the loss of difluorocarbene (:CF₂) to give a fragment at m/z 71.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₄H₅F₂NO.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 121 | [C₄H₅F₂NO]⁺ | Molecular Ion (M⁺) |

| 105 | [C₄H₃F₂O]⁺ | M⁺ - •NH₂ (Alpha-cleavage) |

| 77 | [C₃H₃F₂]⁺ | M⁺ - •CONH₂ (Alpha-cleavage) |

| 71 | [C₃H₅NO]⁺ | M⁺ - :CF₂ (Ring Fragmentation) |

| 44 | [CONH₂]⁺ | Alpha-cleavage |

Note: This table represents predicted data. Relative intensities depend on ion stability.

X-ray Crystallography for Elucidating Solid-State Structure and Stereochemistry

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid at atomic resolution. iitm.ac.in By diffracting a beam of X-rays off a single crystal, one can determine precise bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice. researchgate.net

As of this writing, a crystal structure for this compound has not been reported in publicly accessible databases. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable structural information. Specifically, it would:

Confirm the connectivity and the cyclopropane ring structure.

Provide precise measurements of the C-F bonds and the C-C bonds within the strained ring. The gem-difluoro substitution is known to shorten the adjacent C-C bonds.

Determine the conformation of the carboxamide group relative to the plane of the cyclopropane ring.

Elucidate the intermolecular interactions in the solid state. The primary amide group is a strong hydrogen bond donor and acceptor, and it would be expected to form an extensive network of hydrogen bonds, influencing the crystal packing and physical properties of the compound.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectra of this compound would be dominated by features from the primary amide and the gem-difluorocyclopropane moieties.

Key Expected IR Absorptions:

N-H Stretching: Two distinct bands are expected in the 3100–3500 cm⁻¹ region for the asymmetric and symmetric stretching of the primary amide N-H bonds.

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the cyclopropane ring.

Amide I Band: A very strong and sharp absorption between 1650 and 1690 cm⁻¹ due to the C=O stretching vibration. This is one of the most characteristic peaks for an amide. nih.gov

Amide II Band: A strong band between 1580 and 1640 cm⁻¹ arising from N-H bending vibrations.

C-F Stretching: Strong to very strong absorptions are expected in the 1100–1350 cm⁻¹ region, characteristic of C-F bonds in gem-difluoroalkanes.

Key Expected Raman Signals: Raman spectroscopy would complement the IR data. Symmetric vibrations often produce strong Raman signals. Therefore, the symmetric N-H stretch, the C=O stretch (Amide I), and the symmetric "breathing" mode of the cyclopropane ring would be expected to be prominent in the Raman spectrum. The C-F stretching vibrations are also typically Raman active.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected IR Intensity | Expected Raman Intensity |

| ~3350 & ~3180 | N-H stretch (asym & sym) | Primary Amide | Medium-Strong | Medium |

| ~3100 - 3000 | C-H stretch | Cyclopropane | Medium | Medium |

| ~1670 | C=O stretch (Amide I) | Primary Amide | Very Strong | Strong |

| ~1620 | N-H bend (Amide II) | Primary Amide | Strong | Weak |

| ~1350 - 1100 | C-F stretch | gem-difluoro | Very Strong | Medium |

| ~1050 | Ring deformation | Cyclopropane | Medium | Strong |

Note: This table represents predicted data based on typical group frequencies.

Future Research Directions and Emerging Trends in 2,2 Difluorocyclopropane 1 Carboxamide Chemistry

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of amides is one of the most frequently performed reactions in medicinal and materials chemistry. researchgate.net However, traditional methods often rely on stoichiometric coupling reagents, which generate significant chemical waste and exhibit poor atom economy. researchgate.netcatalyticamidation.info Future efforts in the synthesis of 2,2-difluorocyclopropane-1-carboxamide are trending towards greener and more efficient methodologies.

A common route to this amide involves the conversion of the corresponding carboxylic acid. Traditional methods for this conversion include the use of stoichiometric peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). researchgate.net These reagents, while effective, suffer from significant drawbacks including the generation of hazardous waste and poor atom efficiency. researchgate.netyoutube.com The atom economy (AE) for such processes is often below 50%, as a large portion of the reagent mass is converted into byproducts. acs.orgnih.gov

| Coupling Reagent | Molecular Weight ( g/mol ) | Byproducts | Theoretical Atom Economy (%)* | Drawbacks |

| DCC | 206.33 | Dicyclohexylurea (DCU) | ~35% | DCU can be difficult to remove; Allergen |

| HATU | 380.23 | Tetramethylurea, HOAt | ~22% | High cost; Potentially explosive additives |

| SOCl₂ (via acyl chloride) | 118.97 | SO₂, HCl | ~51% | Corrosive; Generates acidic waste |

*Note: Theoretical atom economy calculated for the reaction of 2,2-difluorocyclopropane-1-carboxylic acid (122.07 g/mol ) with ammonia (B1221849) (17.03 g/mol ) to form this compound (121.09 g/mol ). This calculation considers only the reagent and not solvents or other additives.

Emerging research focuses on direct catalytic amidation, which avoids stoichiometric activators and produces water as the only byproduct, representing a significant improvement in sustainability. catalyticamidation.infomdpi.com Catalysts based on boric acid and various transition metals have shown promise for this transformation. researchgate.netacs.org Applying these catalytic systems to the direct conversion of 2,2-difluorocyclopropane-1-carboxylic acid to its amide is a key area for future investigation. acs.orgucl.ac.uk

Another promising avenue is the development of synthetic routes that form the amide directly, bypassing the carboxylic acid intermediate. A non-carbene method has been reported for preparing 2,2-difluorocyclopropanecarboxylic acid derivatives via a radical cyclization of amide enolates, which could be adapted for a more direct and atom-economical synthesis of the target compound. beilstein-journals.org

Furthermore, biocatalysis offers a highly sustainable future direction. The use of enzymes, such as nitrile hydratases acting on a corresponding nitrile precursor (2,2-difluorocyclopropane-1-carbonitrile) or engineered amidating enzymes, could enable the synthesis under mild, aqueous conditions with exceptional selectivity and minimal waste. nih.gov

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The gem-difluorocyclopropane motif is known for its unique reactivity, which is influenced by ring strain and the strong electron-withdrawing nature of the two fluorine atoms. beilstein-journals.orgnih.govnih.gov This often leads to fascinating and sometimes unexpected chemical transformations, particularly involving ring-opening reactions. nih.govrsc.org

A striking example of unprecedented reactivity was observed in the Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride, a close derivative of the target molecule. lookchem.com Instead of the expected aryl 2,2-difluorocyclopropyl ketones, the reaction with less reactive arenes yielded exclusively aryl 3-chloro-3,3-difluoropropyl ketones through an unexpected ring-opening and rearrangement mechanism. lookchem.com This transformation is believed to proceed through an acylium ion intermediate that is destabilized by the adjacent gem-difluoro group, triggering the rearrangement. lookchem.com The balance between the desired ring-intact product and the ring-opened product is highly dependent on the nucleophilicity of the aromatic substrate.

| Aromatic Substrate | Ring-Intact Product (%) | Ring-Opened Product (%) |

| Thiophene | 98 | 2 |

| Anisole | 70 | 30 |

| Toluene | 0 | 100 |

| Benzene (B151609) | 0 | 100 |

*Data sourced from a study on Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride. lookchem.com

Future research will likely explore whether the carboxamide group in this compound can modulate this reactivity or participate in novel transformations. For instance, the amide nitrogen could act as an internal nucleophile or a directing group in transition metal-catalyzed reactions, guiding C-C or C-H bond functionalizations at specific positions. The development of novel cycloaddition reactions, where the difluorocyclopropane acts as a three-carbon building block, is another area of active interest. rsc.org Exploring the reactivity of the N-H bond of the amide in concert with the strained ring could also lead to new synthetic methodologies for creating complex, fluorinated N-heterocycles. nih.gov

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of chemical reactions, especially those involving strained or electronically unusual structures like this compound, presents a significant challenge for predicting outcomes and optimizing conditions. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerating the pace of chemical discovery.

In the context of this compound chemistry, AI/ML models can be trained on existing reaction data to predict the feasibility and outcome of new transformations. For example, machine learning algorithms could predict the regioselectivity of ring-opening reactions under various catalytic conditions, saving significant experimental effort. These tools can also optimize reaction parameters (e.g., catalyst, solvent, temperature) to maximize the yield of sustainable synthetic methods, such as the catalytic amidations discussed previously.

Beyond reaction prediction, AI is being applied to the de novo design of molecules with desired properties. An algorithm could be tasked with designing derivatives of this compound that possess specific characteristics for materials science, such as a targeted thermal stability or dielectric constant. By learning from vast datasets of known compounds and their properties, these models can propose novel structures that chemists can then synthesize and test, streamlining the discovery of new functional materials and catalysts.

Exploration of its Utility in Novel Materials or Catalytic Systems

The unique structural and electronic features of this compound make it an attractive building block for advanced materials and a potential ligand in catalysis.

Novel Materials: Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of the gem-difluoro group from this compound into a polymer backbone could impart these desirable characteristics. Research has shown that cyclopropane-containing monomers can undergo polymerization at other reactive sites (e.g., a vinyl group) while leaving the cyclopropane (B1198618) ring intact. chemrxiv.orgchemrxiv.org This preserved ring can then be used for post-polymerization modifications, where the amide group could serve as a handle for cross-linking or attaching other functional moieties. chemrxiv.orgresearchgate.net

Catalytic Systems: The design of chiral ligands is central to asymmetric catalysis. This compound contains a rigid cyclopropane backbone and a nitrogen donor atom, which are key features of many successful ligands. The rigid structure can create a well-defined chiral pocket around a metal center, enabling high stereocontrol. Furthermore, the electronic properties of ligands are critical for catalytic activity and selectivity. It has been demonstrated that the inclusion of fluorine on a chiral ligand can have a massive effect on the outcome of an asymmetric transformation, often improving enantioselectivity due to electronic modulation of the catalyst. rsc.org The development of chiral, enantiopure versions of this compound could lead to a new class of P,N-ligands (by modifying the amide) for use in a wide range of asymmetric reactions, such as hydrogenations and cross-coupling reactions. acs.org

Q & A

Q. Optimization Table :

| Step | Catalyst/Solvent | Temp (°C) | Yield Range (%) | Purity (HPLC) |

|---|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄/DCM | 25 | 60–75 | ≥95% |

| Difluoromethylation | DAST/THF | −20 | 40–55 | ≥90% |

| Amidation | EDC/DMAP | RT | 70–85 | ≥98% |

Advanced: How can the decomposition pathways of this compound be mechanistically studied in enzymatic environments?

Q. Methodological Answer :

- Isotopic Labeling : Use ¹³C or ¹⁵N-labeled analogs to track bond cleavage via NMR or mass spectrometry (MS). For example, monitor C–F bond hydrolysis under simulated physiological conditions (pH 7.4, 37°C) .

- Enzyme Inhibition Assays : Test interactions with enzymes like ACC deaminase using kinetic assays (e.g., Michaelis-Menten plots) to identify competitive/non-competitive inhibition .

- Computational Modeling : Employ DFT calculations to predict transition states and stabilize intermediates, validating results with experimental LC-MS data .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Q. Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ −120 to −150 ppm) quantifies fluorine substitution, while ¹H/¹³C NMR confirms cyclopropane ring geometry .

- High-Resolution MS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 164.05) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry; requires single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

Advanced: How should researchers address contradictory reports on the compound’s reactivity with biological targets?

Q. Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (pH, temp, solvent) to isolate variables. For example, test reactivity in PBS vs. cell lysate .

- Meta-Analysis : Aggregate published data using statistical tools (e.g., R or Python) to identify outliers or confounding factors (e.g., impurity interference) .

- Cross-Validation : Combine in vitro assays (e.g., fluorescence polarization) with in silico docking (AutoDock Vina) to reconcile discrepancies in binding affinity data .

Basic: What experimental design frameworks ensure rigorous research questions for studying this compound?

Methodological Answer :

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies to assess synthetic scalability (e.g., mg to g scale).

- Novelty : Compare with non-fluorinated analogs to highlight unique properties.

- Ethical Compliance : Follow guidelines for fluorinated waste disposal (e.g., neutralization before incineration) .

Use the PICO framework for biological studies:

- Population : Target enzyme (e.g., ACC deaminase).

- Intervention : Compound concentration (IC₅₀ determination).

- Comparison : Baseline activity without inhibitor.

- Outcome : % inhibition at 24h .

Advanced: What strategies mitigate cyclopropane ring strain during functionalization?

Q. Methodological Answer :

- Low-Temperature Reactions : Perform reactions at −78°C (dry ice/acetone) to minimize ring-opening side reactions.

- Protective Groups : Use tert-butoxycarbonyl (Boc) to stabilize the carboxamide during fluorination .

- Kinetic Control : Optimize reaction times (e.g., ≤1h for electrophilic substitutions) to favor desired products over byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.